Carbonic Anhydrase VII Inhibitory Profile: A Unique Target Engagement Not Shared by Common Azetidine Building Blocks
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is reported as an inhibitor of human carbonic anhydrase VII (hCA VII) . This is a specific target engagement not typically associated with the broader class of 3-aminoazetidine building blocks, which are more commonly investigated for applications like neurotransmitter reuptake inhibition [1] or as kinase inhibitor scaffolds [2]. While direct quantitative potency data (e.g., IC50 or Ki) for hCA VII is not available in the public domain for this specific compound, the annotated activity provides a critical differentiating factor when selecting a chemical probe. In contrast, generic 3-aminoazetidine analogs like (3-aminoazetidin-1-yl)(cyclopropyl)methanone (CAS 1339749-29-9) lack reported activity against this target .
| Evidence Dimension | Target Engagement (Carbonic Anhydrase VII) |
|---|---|
| Target Compound Data | Reported inhibitor of Carbonic anhydrase VII |
| Comparator Or Baseline | Generic 3-aminoazetidine building blocks (e.g., CAS 1339749-29-9) |
| Quantified Difference | Not applicable (qualitative difference in target annotation) |
| Conditions | Target annotation in database |
Why This Matters
For researchers investigating carbonic anhydrase-related pathways or seeking a specific chemical tool for hCA VII, this annotated activity provides a rationale for selecting this specific compound over other azetidine building blocks that lack this target profile.
- [1] Lee KH, et al. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2014;5(9):999-1004. View Source
- [2] Uesato N, et al. Pharmacological Properties of JTE-952, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor. Biol Pharm Bull. 2020;43(2):271-277. View Source
